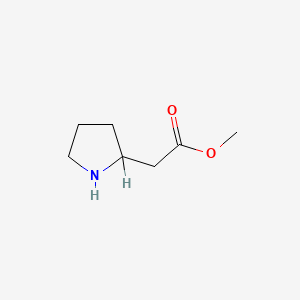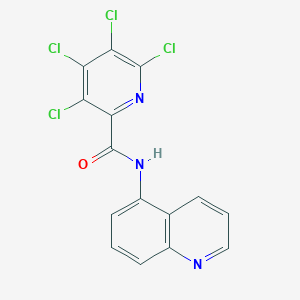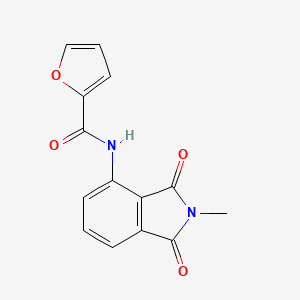![molecular formula C28H25ClN2O4 B2888323 Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321521-59-9](/img/structure/B2888323.png)
Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds are generally synthesized through condensation of carboxylic acids with substituted amines . The synthesis often involves reflux conditions followed by acid-mediated cyclization .科学的研究の応用
Insecticidal Activity
Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, a compound related to the specified chemical, has been studied for its insecticidal activity. This compound, when converted to various esters and tested against American cockroaches and house flies, showed significant insecticidal activity. The S-enantiomer of the methyl ester was found to be particularly more active against both cockroaches and flies (Hasan et al., 1996).
Crystal Structure Analysis
The crystal structure of two chain functionalized pyrroles, which include compounds closely related to the specified chemical, has been obtained from synchrotron X-ray powder diffraction data. These compounds, important as antitumoral agents, crystallize in the monoclinic system, providing insights into their molecular structures (Silva et al., 2012).
Catalysis in Ethylene Polymerization
Pyrrolide-imine benzyl complexes of zirconium and hafnium, which are structurally related to the specified compound, have been synthesized and characterized. These complexes have shown high efficiency in ethylene polymerization, indicating potential applications in industrial polymer production (Matsui et al., 2004).
Anti-Tumor Activity
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their anti-tumor activity. These compounds have shown significant activity against various carcinomas, highlighting their potential as anti-cancer agents (Grivsky et al., 1980).
Formation of Hydrogen-Bonded Sheets
Methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, closely related to the specified compound, have been studied for their ability to form hydrogen-bonded sheets. This property is crucial in understanding the molecular interactions and stability of such compounds (Quiroga et al., 2013).
作用機序
The mechanism of action would depend on the specific biological or chemical process that this compound is involved in. Pyrrole compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
将来の方向性
特性
IUPAC Name |
methyl 3,5-dibenzyl-1-(2-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-10-4-2-5-11-18)23-22(24(30-28)20-14-8-9-15-21(20)29)25(32)31(26(23)33)17-19-12-6-3-7-13-19/h2-15,22-24,30H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPLTWIFQOBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC=CC=C3Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)



![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)

